molecular formula C13H19Cl2NO B1426324 2-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride CAS No. 1220019-09-9

2-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride

Cat. No. B1426324
M. Wt: 276.2 g/mol
InChI Key: GBIBTNSWOLEDLV-UHFFFAOYSA-N
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Description

“2-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride” is a chemical compound that belongs to the piperidines class . It has the molecular formula C13H19Cl2NO .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “2-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride”, can be achieved through various methods. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes aza-Michael addition between diamine and the in situ generated sulfonium salt .


Molecular Structure Analysis

The molecular structure of “2-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride” consists of a six-membered heterocyclic ring containing one nitrogen atom and five carbon atoms . The compound also contains a chlorophenoxy group attached to the piperidine ring .


Chemical Reactions Analysis

Piperidine derivatives, including “2-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride”, can undergo various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride” include a molecular weight of 276.20 . More specific properties like boiling point are not available in the resources .

Scientific Research Applications

Antimicrobial Activities

2-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride and its derivatives have been explored for antimicrobial properties. Ovonramwen, Owolabi, and Oviawe (2019) synthesized a compound using 1-(2-chloroethyl)piperidine hydrochloride and tested it against various microbial strains like E. coli and S. aureus, showing moderate antimicrobial activities (O. B. Ovonramwen, B. Owolabi, & A. P. Oviawe, 2019).

Metabolic Activity in Obese Rats

In a study conducted by Massicot, Steiner, and Godfroid (1985), a derivative of 2-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride was observed to reduce food intake and weight gain in obese rats, indicating a potential role in metabolic research (F. Massicot, E. Steiner, & J. Godfroid, 1985).

Neuroprotective Activities

Zhong et al. (2020) synthesized aryloxyethylamine derivatives, including compounds related to 2-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride, and evaluated them for neuroprotective activities. These compounds showed promising results in protecting PC12 cells against glutamate-induced cell death, indicating potential applications in neuroprotective drug development (Y. Zhong et al., 2020).

Anti-Acetylcholinesterase Activity

Sugimoto et al. (1990) synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which exhibited significant anti-acetylcholinesterase activity. This suggests potential applications in the treatment of diseases like Alzheimer's (H. Sugimoto et al., 1990).

Antihypertensive Agents

Takai et al. (1986) prepared a series of piperidine derivatives, including those with structures similar to 2-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride, for antihypertensive activity. Some derivatives produced strong hypotension in spontaneously hypertensive rat models, indicating their potential as antihypertensive agents (H. Takai et al., 1986).

Future Directions

Piperidine derivatives, including “2-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride”, play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving synthesis methods and exploring the pharmacological applications of these compounds .

properties

IUPAC Name

2-[2-(2-chlorophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.ClH/c14-12-6-1-2-7-13(12)16-10-8-11-5-3-4-9-15-11;/h1-2,6-7,11,15H,3-5,8-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIBTNSWOLEDLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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